1-(Piperidin-4-YL)piperazine trihydrochloride
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Overview
Description
1-(Piperidin-4-YL)piperazine trihydrochloride is a chemical compound with the molecular formula C9H22Cl3N3. It is a solid substance that is commonly used in various scientific research applications. The compound is known for its significant role in the synthesis of various organic compounds and its utility in medicinal chemistry .
Preparation Methods
The synthesis of 1-(Piperidin-4-YL)piperazine trihydrochloride typically involves the reaction of piperidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the trihydrochloride salt. The process involves several steps, including the protection of amino groups, acylation, and deprotection . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Piperidin-4-YL)piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol or ethanol. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The reactions yield various substituted piperazine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
1-(Piperidin-4-YL)piperazine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents, including those with anticancer, antiviral, and antimicrobial properties.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-YL)piperazine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Piperidin-4-YL)piperazine trihydrochloride can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis.
Piperazine: A heterocyclic amine with two nitrogen atoms, commonly used in pharmaceuticals.
N-acylpiperidine: Known for its antioxidant properties and use in medicinal chemistry.
Piperazine derivatives: These include compounds like trimetazidine and ranolazine, which have significant biological and pharmaceutical activities.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
1-piperidin-4-ylpiperazine;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3.3ClH/c1-3-10-4-2-9(1)12-7-5-11-6-8-12;;;/h9-11H,1-8H2;3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMYQEJJJPWPSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCNCC2.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693442 |
Source
|
Record name | 1-(Piperidin-4-yl)piperazine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217074-64-0 |
Source
|
Record name | 1-(Piperidin-4-yl)piperazine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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